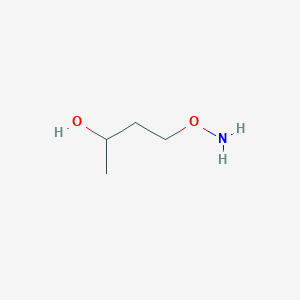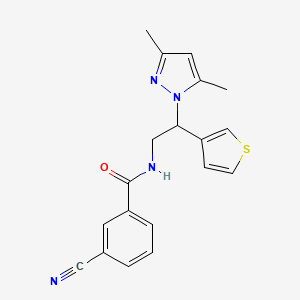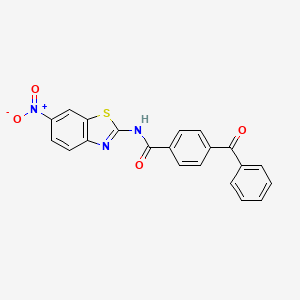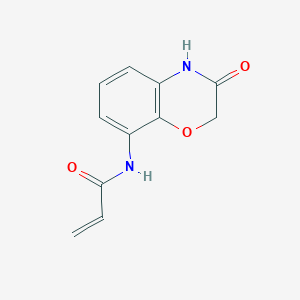
4-Aminooxybutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can be determined experimentally or predicted based on the compound’s functional groups .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Techniques like thermal analysis and spectroscopy might be used .科学的研究の応用
Biofuel Production
4-Aminooxybutan-2-ol has been studied in the context of biofuel production. For instance, Bastian et al. (2011) investigated the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, through a modified amino acid pathway in a recombinant organism. This study highlighted the importance of overcoming cofactor utilization imbalance in anaerobic conditions to achieve economically viable biofuel production (Bastian et al., 2011).
Synthesis of Amino Acids
Hernández et al. (2017) discussed the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This process involved a biocatalytic one-pot cyclic cascade coupling an aldol reaction with stereoselective transamination, using class II pyruvate aldolase from E. coli (Hernández et al., 2017).
Oligomer Synthesis
Lucarini and Tomasini (2001) synthesized oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. This study contributes to the understanding of oligomer synthesis and the formation of ordered structures (Lucarini & Tomasini, 2001).
Enzymatic Research
Research by Silverman and Levy (1981) explored substituted 4-aminobutanoic acids as substrates for gamma-aminobutyric acid aminotransferase, an enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid. This study provided insights into the substrate specificity and potential inactivation mechanisms of this enzyme (Silverman & Levy, 1981).
Synthesis Improvement
Capon et al. (2020) described an improved synthesis of 4-aminobutanenitrile, an important synthetic intermediate for neurological disorder therapeutics, from 4-azidobutanenitrile. This study demonstrated the importance of optimizing synthesis conditions for better yield and stability of the product (Capon et al., 2020).
Metal Complex Studies
Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes of a Schiff base ligand derived from 4-aminobutanoic acid. The study explored the antibacterial and antioxidant activities of these complexes, highlighting their potential in various applications (Ejidike & Ajibade, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-aminooxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(6)2-3-7-5/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXARWFQRDSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCON)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694774-15-6 |
Source


|
| Record name | 4-(aminooxy)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2715204.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)

![5-chloro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2715207.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2715214.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)

![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2715221.png)

